molecular formula C6H4Cl2O2 B034689 5-(Chloromethyl)furan-2-carbonyl chloride CAS No. 105850-77-9

5-(Chloromethyl)furan-2-carbonyl chloride

Cat. No.: B034689
CAS No.: 105850-77-9
M. Wt: 179 g/mol
InChI Key: HHOBHOOJTXJPAL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furan-2-carbonyl chloride is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a chloromethyl group and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(Chloromethyl)furan-2-carbonyl chloride can be synthesized from biomass-derived 5-(chloromethyl)furfural. The synthesis involves the oxidation of 5-(chloromethyl)furfural using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol. The reaction is carried out at room temperature, and the product is obtained in high yield .

Industrial Production Methods

The industrial production of this compound follows a similar route, utilizing biomass-derived precursors and inexpensive reagents. The process is scalable and can be integrated into biorefineries, making it a sustainable and cost-effective method for producing this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)furan-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Furan-2,5-dicarbonyl chloride: Formed by further oxidation.

    Various substituted derivatives: Formed by nucleophilic substitution.

    Furan-2-carboxylic acid: Formed by hydrolysis

Scientific Research Applications

5-(Chloromethyl)furan-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)furan-2-carbonyl chloride involves its reactivity towards nucleophiles and oxidizing agents. The chloromethyl group acts as an electrophile, readily undergoing substitution reactions with nucleophiles. The carbonyl chloride group can be hydrolyzed or further oxidized, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the carbonyl chloride group, which enhances the electrophilicity of the chloromethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)furan-2-carbonyl chloride is unique due to its combination of a chloromethyl group and a carbonyl chloride group, which provides a balance of reactivity and stability. This makes it a versatile intermediate for the synthesis of a wide range of derivatives and applications in various fields .

Properties

IUPAC Name

5-(chloromethyl)furan-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOBHOOJTXJPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542737
Record name 5-(Chloromethyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105850-77-9
Record name 5-(Chloromethyl)furan-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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